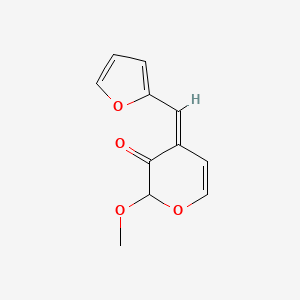
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is an organic compound that features a furan ring and a pyran ring connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxy-3,4-dihydro-2H-pyran-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes have been explored to provide a more environmentally friendly and cost-effective approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methylene bridge can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydro derivatives, and various substituted pyran derivatives .
Scientific Research Applications
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylene thiazolidinediones: These compounds share the furan-2-ylmethylene moiety and have been studied for their potential as selective inhibitors of phosphoinositide 3-kinase gamma.
Trichlorozirconium η2-hydrazonides: These compounds also feature a furan-2-ylmethylene group and have been explored for their catalytic behavior in polymerization reactions.
Uniqueness
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is unique due to its combination of a furan ring and a pyran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-methoxypyran-3-one |
InChI |
InChI=1S/C11H10O4/c1-13-11-10(12)8(4-6-15-11)7-9-3-2-5-14-9/h2-7,11H,1H3/b8-7- |
InChI Key |
ZKUKZXDYZWHINW-FPLPWBNLSA-N |
Isomeric SMILES |
COC1C(=O)/C(=C\C2=CC=CO2)/C=CO1 |
Canonical SMILES |
COC1C(=O)C(=CC2=CC=CO2)C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















